Hydrogen Bond Donor (HBD) Count: Enabling Hydrogen Bonding Capacity Absent in Non-Hydroxylated Analogs
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate possesses exactly one hydrogen bond donor (HBD=1), attributed to its primary alcohol (–CH₂OH) group [1]. In contrast, ethyl 4,4-dimethylpentanoate (CAS 10228-99-6), which lacks the hydroxymethyl substituent entirely, has HBD=0 . This difference is critical because the HBD count is a key parameter in Lipinski's Rule of Five and Veber's rules for oral bioavailability prediction; compounds with HBD≤5 are favored, but a value of 0 vs. 1 alters the predicted interaction profile with aqueous media, biological membranes, and formulation excipients [2]. The additional HBD in the target compound also contributes to its described role as a non-ionic buffering agent, where the alcohol group participates in hydrogen bonding networks for pH stabilization .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (absolute count) |
| Conditions | Computed by Cactvs 3.4.6.11 algorithm as reported in PubChem [1]; structural inference for comparator based on absence of -OH group |
Why This Matters
The presence of a hydrogen bond donor enables specific intermolecular interactions (e.g., with biological targets, solvent molecules, or formulation matrices) that are structurally impossible for the non-hydroxylated analog, directly impacting solubility, partitioning, and molecular recognition in procurement-relevant applications.
- [1] PubChem Compound Summary for CID 13622229, Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13622229 (accessed April 27, 2026). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Background reference for HBD significance). View Source
